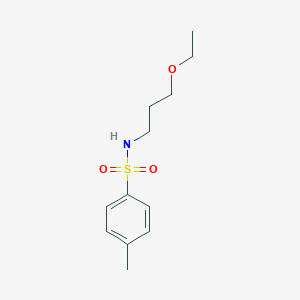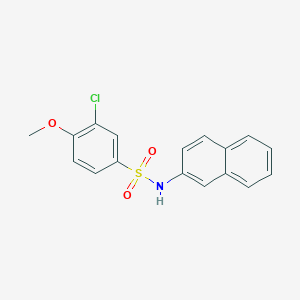![molecular formula C14H15N3O2S B4584239 4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)
4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including those similar to the compound , involves multi-step chemical reactions. For instance, Lei et al. (2017) describe a green synthetic method for a related morpholine derivative, synthesized from commercially available precursors through condensation, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei et al., 2017). Another approach by Karimian and Karimian (2017) involves cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with appropriate α-haloketone under specific conditions (Karimian & Karimian, 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, often linked to other functional groups that define the compound's chemical behavior. Franklin et al. (2011) provide insights into the structure of a mannich base derivative of morpholine, highlighting the conformation of the morpholine ring and its interactions with other molecular fragments (Franklin et al., 2011).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions, attributed to their functional groups. For example, Zaleska (1987) discusses the transformation of thiazolidine derivatives under morpholine treatment, leading to complex formation and further reaction products (Zaleska, 1987). Additionally, the work by Kalogirou and Koutentis (2014) examines the reactions of bromoisothiazole derivatives with morpholine, demonstrating the formation of amino-substituted derivatives in high yields (Kalogirou & Koutentis, 2014).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. The crystal structure analysis provided by Yoon et al. (2012) for a benzimidazole-5-carboxylate derivative reveals important details about the molecular conformation and intermolecular interactions within the crystal lattice (Yoon et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of morpholine derivatives are influenced by their molecular structure. The study by Sekar et al. (2014) on the synthesis and photophysical properties of novel styryl derivatives, including those with morpholine units, highlights the impact of structural variations on their chemical behavior (Sekar et al., 2014).
Scientific Research Applications
Synthesis and Characterization
In the realm of synthetic chemistry, the compound and its derivatives have been subject to various synthetic routes and characterizations. One study details the synthesis of pyrrolo[3,4-c]pyridine and furo[3,4-c]pyridine derivatives through the ring transformation of thiazolidine-4-on derivatives under morpholine treatment, showcasing the versatility of thiazole derivatives in heterocyclic chemistry (Zaleska, 1987). Another research focus involves the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their importance as intermediates in inhibiting tumor necrosis factors (Lei et al., 2017).
Bioactive Compounds Development
Derivatives of the compound have been investigated for their potential as bioactive molecules. Research into reactions of selected 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine and morpholine has provided insights into the formation of amino-substituted derivatives, illustrating the compound's potential in medicinal chemistry (Kalogirou & Koutentis, 2014). Another study explored the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio) acetate, emphasizing the importance of understanding the metabolic pathways of such compounds for their effective use in drug development (Varynskyi & Kaplaushenko, 2020).
Antimicrobial and Antitumor Activities
The synthesis of new series of pyridine and fused pyridine derivatives, including those with morpholine groups, has been reported, where some derivatives displayed notable antimicrobial activities (Al-Issa, 2012). Mannich bases of some 2,5‐disubstituted 4‐thiazolidinones, incorporating morpholinomethyl groups, have been synthesized and evaluated for their antimicrobial properties, further demonstrating the compound's utility in the search for new antibacterial agents (Kocabalkanlı et al., 2001).
properties
IUPAC Name |
(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-12(14(18)17-5-7-19-8-6-17)20-13(16-10)11-3-2-4-15-9-11/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGQZUSVXRVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl](morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)

![2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4584184.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4584186.png)
![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)
![3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)
![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)
